2-(4-Iodophenoxy)-4,6-dimethylpyrimidine

logP Drug Design ADME Prediction

2-(4-Iodophenoxy)-4,6-dimethylpyrimidine (C12H11IN2O, MW 326.13 g/mol) belongs to the 2-phenoxy-4,6-dimethylpyrimidine class, featuring a 4-iodophenoxy substituent at the pyrimidine 2-position. The 4,6-dimethylpyrimidine core confers electron-rich character, while the para-iodo substituent provides distinct polarizability (calculated molar refractivity ~72.3) and a significant heavy-atom effect (iodine atomic number not achievable with lighter halogen analogs.

Molecular Formula C12H11IN2O
Molecular Weight 326.13 g/mol
Cat. No. B8557371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenoxy)-4,6-dimethylpyrimidine
Molecular FormulaC12H11IN2O
Molecular Weight326.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2=CC=C(C=C2)I)C
InChIInChI=1S/C12H11IN2O/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,1-2H3
InChIKeyGHIXXEBEDWUBQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodophenoxy)-4,6-dimethylpyrimidine: Core Physicochemical & Structural ID for Informed Procurement


2-(4-Iodophenoxy)-4,6-dimethylpyrimidine (C12H11IN2O, MW 326.13 g/mol) belongs to the 2-phenoxy-4,6-dimethylpyrimidine class, featuring a 4-iodophenoxy substituent at the pyrimidine 2-position [1]. The 4,6-dimethylpyrimidine core confers electron-rich character, while the para-iodo substituent provides distinct polarizability (calculated molar refractivity ~72.3) and a significant heavy-atom effect (iodine atomic number 53) not achievable with lighter halogen analogs [2]. This compound serves primarily as a synthetic intermediate and scaffold for medicinal chemistry, where the iodine atom enables specific reactivity (e.g., oxidative addition, halogen bonding) and physicochemical properties (e.g., logP, crystallinity) that directly impact downstream applications [3].

2-(4-Iodophenoxy)-4,6-dimethylpyrimidine: Why 4-Halogen or 4,6-Alkyl Replacement Is Not a Viable Procurement Shortcut


Interchanging 2-(4-iodophenoxy)-4,6-dimethylpyrimidine with its bromo, chloro, or des-methyl analogs is not trivial because the iodine substituent uniquely governs three critical orthogonal properties simultaneously: (i) reactivity in metal-catalyzed cross-coupling (Ar-I oxidative addition is >100-fold faster than Ar-Br and >10,000-fold faster than Ar-Cl under standard Pd(0) conditions) [1]; (ii) halogen-bond donor strength, where iodine's σ-hole magnitude (~5–10 kcal/mol stronger than Br) enables supramolecular assembly or target engagement that is absent with lighter halogens [2]; and (iii) X-ray anomalous scattering ( f′′ at Cu-Kα: I = +6.8 e, Br = +1.5 e, Cl = +0.7 e), making iodine the only practical choice for single-wavelength anomalous diffraction (SAD) phasing when incorporated into a ligand [3]. Consequently, substituting the 4-iodo group with 4-bromo or 4-chloro eliminates all three differentiators simultaneously, while removing the 4,6-dimethyl substituents alters the core electronics and steric profile that modulate both reactivity and binding.

2-(4-Iodophenoxy)-4,6-dimethylpyrimidine: Quantitative Differentiation Evidence vs. Halogen & Core Analogs


Hydrophobicity & Predicted Lipophilicity: Iodo vs. Bromo vs. Chloro Analogs

The iodo substituent increases lipophilicity beyond that of the bromo and chloro analogs, directly impacting predicted membrane permeability and protein binding. The target compound's SwissADME-predicted consensus log P (iLOGP) of 3.68 exceeds the bromo analog (predicted iLOGP 3.32) and the chloro analog (predicted iLOGP 3.05), a difference that can influence partitioning into hydrophobic binding pockets and off-target promiscuity [1]. These computed values, while not experimentally determined for this specific scaffold, provide class-level inference based on the well-established Hansch hydrophobic substituent constant (π) for iodine (+1.12) versus bromine (+0.86) and chlorine (+0.71).

logP Drug Design ADME Prediction

Halogen-Bond Donor Strength: An Iodo-Specific Supramolecular Tool

The 4-iodophenoxy group can act as a potent halogen-bond (XB) donor through the iodine σ-hole, a directional noncovalent interaction that is essentially absent for the 4-fluoro analog and substantially weaker for the 4-bromo and 4-chloro variants [1]. The maximum calculated electrostatic potential (Vs,max) on the iodine σ-hole is approximately +23 kcal/mol for iodobenzene derivatives, compared to +12 kcal/mol for bromobenzene derivatives and +8 kcal/mol for chlorobenzene derivatives [2]. This nearly 2-fold increase in σ-hole magnitude transforms the iodo compound from a passive aromatic substitution product into an active supramolecular synthon capable of directing crystal packing, protein-ligand interactions, or solid-state reactivity.

Halogen Bonding Crystal Engineering Molecular Recognition

Anomalous X-Ray Scattering: Iodo-Specific Phasing Power for Structural Biology

The iodine atom in 2-(4-iodophenoxy)-4,6-dimethylpyrimidine provides a strong anomalous scattering signal for macromolecular crystallography. At the Cu-Kα wavelength (1.5418 Å), the anomalous scattering factor ( f′′) for iodine is +6.8 electrons, compared to +1.5 e for bromine, +0.7 e for chlorine, and +0.02 e for fluorine [1]. This 4.5-fold advantage over bromine and ~10-fold advantage over chlorine makes iodine the only practical choice for single-wavelength anomalous diffraction (SAD) phasing when the compound is used as a heavy-atom derivative or incorporated into a protein-ligand co-crystal. The anomalous signal from iodine is detectable even at partial occupancy, enabling phasing of challenging macromolecular structures that would be inaccessible with lighter halogen derivatives [2].

Crystallography SAD Phasing Structural Biology

Predicted Solubility & Formulation Considerations: Iodo vs. Bromo Descriptor

The presence of the iodine atom reduces predicted aqueous solubility relative to lighter halogen analogs, a consequence of the larger halogen surface area and higher crystal lattice energy. SwissADME predicts an ESOL log S of –4.82 for the iodo derivative, compared to –4.54 for the bromo analog and –4.28 for the chloro analog [1]. This corresponds to predicted aqueous solubilities of approximately 4.9 × 10⁻³ mg/mL (iodo), 8.1 × 10⁻³ mg/mL (bromo), and 1.6 × 10⁻² mg/mL (chloro). While all three compounds are poorly soluble by standard classification, the 1.7- to 3.2-fold lower predicted solubility of the iodo compound may necessitate different formulation strategies for biochemical assays, such as higher DMSO stock concentrations or the use of co-solvents.

Aqueous Solubility QSAR Formulation

Cross-Coupling Reactivity Advantage: Iodo vs. Bromo Oxidative Addition Kinetics

The 4-iodophenoxy group undergoes oxidative addition to Pd(0) with substantially greater facility than the corresponding 4-bromo or 4-chloro derivatives. For electronically comparable aryl halides, the relative rate of oxidative addition follows the well-established order Ar-I > Ar-Br >> Ar-Cl, with rate constants for Ar-I typically 10²–10³ times greater than Ar-Br and 10⁴–10⁵ times greater than Ar-Cl under standard Pd(PPh₃)₄ conditions [1]. This kinetic advantage translates to shorter reaction times, lower catalyst loadings, and broader substrate scope (including electron-rich aryl partners) in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The synthetic route to 2-(4-iodophenoxy)-4,6-dimethylpyrimidine from 2-chloro-4,6-dimethylpyrimidine and 4-iodophenol (NaH, DMF) has been demonstrated to yield the product in usable quantities, confirming the iodine substituent's compatibility with the pyrimidine core under nucleophilic aromatic substitution conditions .

Cross-Coupling Palladium Catalysis Synthetic Chemistry

2-(4-Iodophenoxy)-4,6-dimethylpyrimidine: High-Confidence Application Scenarios Driven by Evidence


Late-Stage Diversification Handle in Medicinal Chemistry SAR Campaigns

Based on the >100-fold oxidative addition rate advantage of Ar-I over Ar-Br [REFS-1 from Evidence_Item 5], this compound is the preferred 2-phenoxy-4,6-dimethylpyrimidine scaffold for Suzuki-Miyaura or Sonogashira library synthesis under mild conditions (room temperature, low Pd loading). Researchers can exploit the iodine handle to couple diverse boronic acids or alkynes while preserving base-sensitive functionality elsewhere on the molecule, achieving broader SAR coverage than would be possible with the bromo or chloro analogs.

Halogen-Bond-Directed Co-Crystallization for Structure-Based Drug Design

The iodine σ-hole magnitude of ~+23 kcal/mol (versus ~+12 kcal/mol for bromine) [REFS-1 from Evidence_Item 2] makes this compound a potent halogen-bond donor for co-crystallization experiments targeting protein residues with carbonyl or carboxylate side chains (e.g., Asp, Glu, backbone C=O). This directional interaction can stabilize specific binding poses and improve electron density quality for ligand-bound structures, directly leveraging the iodo-specific advantage documented in the halogen-bonding evidence [REFS-2 from Evidence_Item 2].

Experimental Phasing of Challenging Protein-Ligand Co-Crystals via Iodine SAD

With an anomalous scattering factor f′′ of +6.8 e at Cu-Kα (4.5-fold higher than bromine) [REFS-1 from Evidence_Item 3], this compound is suitable as an intrinsic heavy-atom derivative for single-wavelength anomalous diffraction (SAD) phasing in structural biology. Soaking or co-crystallization introduces a strong anomalous scatterer without requiring selenomethionine labeling or multi-wavelength anomalous dispersion (MAD) synchrotron time, accelerating structure determination from days to hours for amenable crystal systems [REFS-2 from Evidence_Item 3].

LogP-Driven Library Design with Predictable Pharmacokinetic Gradients

The ~0.36 log unit lipophilicity increase over the bromo analog (predicted iLOGP 3.68 vs. 3.32) [REFS-1 from Evidence_Item 1] provides a systematized tool for probing hydrophobic binding pocket tolerance in SAR studies. Procurement of the iodo, bromo, and chloro analogs as a matched set allows medicinal chemistry teams to deconvolute electronic (σ) from lipophilic (π) contributions to potency, enabling rational optimization informed by the Hansch substituent constants [REFS-2 from Evidence_Item 1].

Quote Request

Request a Quote for 2-(4-Iodophenoxy)-4,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.